molecular formula C19H14ClN3O3 B3864353 N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide

N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide

Cat. No. B3864353
M. Wt: 367.8 g/mol
InChI Key: IZAYXZSXHISHBR-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide, also known as CNAN, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicine. CNAN is a hydrazide derivative of 1-naphthylacetic acid, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell survival. N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in gene expression.
Biochemical and Physiological Effects:
N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to modulate the expression of various genes that are involved in cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of anticancer drugs with fewer side effects. However, one of the limitations of using N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide. One area of research is the development of more efficient synthesis methods that can produce N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide in higher yields. Another area of research is the optimization of the chemical structure of N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide to improve its anticancer activity and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide and its effects on normal cells.

Scientific Research Applications

N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3/c20-17-9-8-13(10-18(17)23(25)26)12-21-22-19(24)11-15-6-3-5-14-4-1-2-7-16(14)15/h1-10,12H,11H2,(H,22,24)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAYXZSXHISHBR-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-naphthalen-1-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide
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N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide
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N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide
Reactant of Route 4
N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide
Reactant of Route 5
N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide
Reactant of Route 6
N'-(4-chloro-3-nitrobenzylidene)-2-(1-naphthyl)acetohydrazide

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